molecular formula C21H18ClFN2O2 B11320978 N-(2-chloro-4-fluorobenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

N-(2-chloro-4-fluorobenzyl)-3-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11320978
M. Wt: 384.8 g/mol
InChI Key: RBAGCAOOFZYPBP-UHFFFAOYSA-N
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Description

N-[(2-Chloro-4-fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro-fluorophenyl group, an ethoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-4-fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-aminopyridine.

    Introduction of the Chloro-fluorophenyl Group: The chloro-fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using 2-chloro-4-fluorobenzoyl chloride.

    Final Coupling: The final step involves coupling the intermediate with the benzamide core under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide core, leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-Chloro-4-fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chloro-4-fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares the chloro-fluorophenyl group but has a different core structure.

    5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar in having a chloro-fluorophenyl group but differs in the presence of a sulfamoyl group.

Uniqueness

N-[(2-Chloro-4-fluorophenyl)methyl]-3-ethoxy-N-(pyridin-2-yl)benzamide is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the ethoxy group and the pyridinyl group, along with the chloro-fluorophenyl group, makes it distinct from other similar compounds and potentially useful in a wider range of applications.

Properties

Molecular Formula

C21H18ClFN2O2

Molecular Weight

384.8 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-3-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C21H18ClFN2O2/c1-2-27-18-7-5-6-15(12-18)21(26)25(20-8-3-4-11-24-20)14-16-9-10-17(23)13-19(16)22/h3-13H,2,14H2,1H3

InChI Key

RBAGCAOOFZYPBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)N(CC2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3

Origin of Product

United States

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